4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

Vue d'ensemble

Description

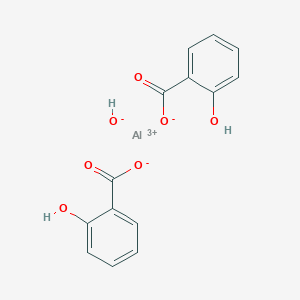

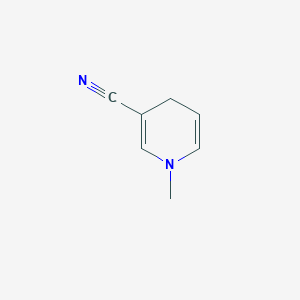

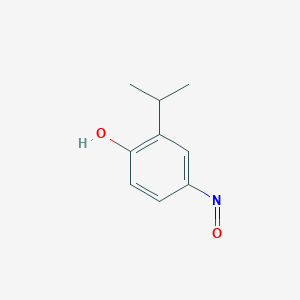

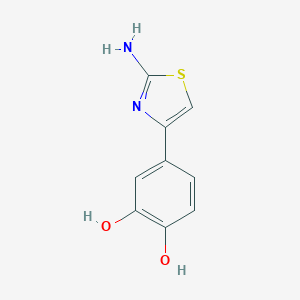

“4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol” is a chemical compound with the molecular formula C9H8N2O2S. It has a molecular weight of 208.24 g/mol . This compound is also known by its CAS number 15386-52-4 .

Molecular Structure Analysis

The InChI code for “4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol” is 1S/C9H8N2O2S/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5/h1-4,12-13H, (H2,10,11) . The Canonical SMILES for this compound is C1=CC(=C(C=C1C2=CSC(=N2)N)O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol” include a molecular weight of 208.24 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, a rotatable bond count of 1, an exact mass of 208.03064868 g/mol, a monoisotopic mass of 208.03064868 g/mol, a topological polar surface area of 108 Ų, a heavy atom count of 14, and a formal charge of 0 .

Applications De Recherche Scientifique

- Application : Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .

- Methods : One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .

- Results : This study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .

- Application : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

- Methods : Rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

- Results : This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential .

Antimicrobial Agents

Antibacterial Agents

- Application : “4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol” is used in proteomics research .

- Methods : The compound is used in biochemical research, but the specific methods of application or experimental procedures are not detailed .

- Results : The IC50 values for Bacillus subtilis, Bacillus megaterium, and Escherichia coli are 28.6 µM, 36.9 µM, and 145 µM respectively .

- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods : The specific methods of application or experimental procedures are not detailed .

- Results : The results or outcomes obtained are not detailed .

Proteomics Research

Corrosion Inhibitors and Organic Semiconductors

- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods : The specific methods of application or experimental procedures are not detailed .

- Results : The results or outcomes obtained are not detailed .

- Application : Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Methods : The specific methods of application or experimental procedures are not detailed .

- Results : The results or outcomes obtained are not detailed .

Organic Semiconductors

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Propriétés

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5/h1-4,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXERITWATISKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354066 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

CAS RN |

15386-52-4 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)